24(S)-Hydroxycholesterol

Oxysterol Metabolism Hepatic Clearance CYP7A Substrate Specificity

24(S)-Hydroxycholesterol (24S-OHC, Cerebrosterol) is the neuron-specific oxysterol produced exclusively by brain CYP46A1—the sole enantiomer valid for CNS cholesterol turnover studies. Generic substitution with 24(R)-OHC, 25-OHC, or 27-OHC yields invalid results: the R-enantiomer shows measurably lower LXRα/β potency (EC50 7 vs 4 μM at LXRα) and distinct Slo1 BK channel modulation. As the only validated circulating biomarker reflecting brain cholesterol efflux (~6–7 mg/day), 24(S)-OHC is essential for Alzheimer's, Huntington's, MS, and NPC1 research. For LC-MS/MS method validation, electrophysiology, or LXR transcriptional studies, only the natural S-enantiomer at ≥98% purity ensures physiologically relevant data. Verify stereochemistry before purchase.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 474-73-7
Cat. No. B1668404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24(S)-Hydroxycholesterol
CAS474-73-7
Synonyms24-hydroxycholesterol
24S-hydroxycholesterol
cerebrosterol
cholest-5-ene-3,24-diol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1
InChIKeyIOWMKBFJCNLRTC-XWXSNNQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

24(S)-Hydroxycholesterol (CAS 474-73-7): A Brain-Specific Cholesterol Metabolite for Neuroscience and Biomarker Research


24(S)-Hydroxycholesterol (24S-OHC, CAS 474-73-7), also known as cerebrosterol, is an endogenous oxysterol produced almost exclusively in the brain by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1) [1]. Unlike most oxysterols that originate from multiple tissues, 24(S)-OHC is the principal mechanism for eliminating excess cholesterol from the central nervous system, as cholesterol itself cannot cross the blood-brain barrier [2]. It functions as an endogenous agonist for liver X receptors (LXRα and LXRβ) and as a potent positive allosteric modulator of NMDA receptors, placing it at the intersection of cholesterol homeostasis, synaptic signaling, and neurodegeneration [3].

Why 24(S)-Hydroxycholesterol Cannot Be Substituted by Its 24(R) Enantiomer or Other Oxysterols


Generic substitution of 24(S)-hydroxycholesterol with its synthetic 24(R) enantiomer or other side-chain oxysterols (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol) is scientifically invalid for studies requiring brain-specific metabolic tracking, stereospecific receptor modulation, or neuronal cholesterol homeostasis assessment. The S-configuration at C24 is the exclusive product of the brain-resident CYP46A1 enzyme [1]. The 24(R) enantiomer exhibits quantifiably different potency at nuclear receptors (LXRα/β), distinct voltage-dependent modulation of Slo1 BK channels, and is not recognized as a substrate by human hepatic CYP7A with the same preference as the natural S-isomer [2]. Other oxysterols such as 27-hydroxycholesterol originate primarily from extra-cerebral sources and move in the opposite direction across the blood-brain barrier, rendering them inappropriate for isolating brain cholesterol turnover [3].

24(S)-Hydroxycholesterol: Quantifiable Differentiation Evidence vs. 24(R) Enantiomer and 27-Hydroxycholesterol


Stereospecific Substrate Preference by Human Hepatic CYP7A Enzyme

Human hepatic cholesterol 7α-hydroxylase (CYP7A) demonstrates clear stereospecific preference for 24(S)-hydroxycholesterol over its 24(R) enantiomer as a substrate for bile acid biosynthesis. In vitro incubation studies using recombinant human CYP7A showed that the S-isomer is metabolized at a significantly higher rate than the R-isomer, indicating that hepatic clearance pathways discriminate between the two enantiomers [1]. This stereochemical recognition has direct implications for pharmacokinetic studies involving brain-derived oxysterols. In contrast, the porcine enzyme isoform is active toward both isomers, highlighting species-specific differences in stereochemical recognition that must be considered when selecting appropriate reference standards for cross-species metabolic studies [1].

Oxysterol Metabolism Hepatic Clearance CYP7A Substrate Specificity

Enantiomer-Specific Modulation of Slo1 BK Potassium Channel Voltage Dependence

The enantiomer pair of 24(S)- and 24(R)-hydroxycholesterol differentially alter the activity of large-conductance Ca²⁺-dependent K⁺ (Slo1 BK) channels in a voltage-dependent manner. Both enantiomers suppress Slo1 BK channel activity, but they do so with distinct voltage-dependent characteristics, and a specific difference was observed between the two enantiomers on activation kinetics, though not on deactivation kinetics [1]. This demonstrates that the chirality at C24 directly contributes to the efficacy and mechanistic profile of channel modulation when compounds act from the outer lipophilic surface of the channel protein [1].

Ion Channel Pharmacology Electrophysiology Oxysterol Signaling

Differential LXRα and LXRβ Agonist Potency: 24(S) vs. 24(R) Enantiomer

24(S)-Hydroxycholesterol demonstrates quantifiably higher potency as an endogenous agonist at both liver X receptor alpha (LXRα) and beta (LXRβ) subtypes compared to its synthetic 24(R) enantiomer. The natural S-isomer activates LXRα with an EC50 of 4 μM and LXRβ with an EC50 of 3 μM, whereas the R-enantiomer requires higher concentrations to achieve equivalent receptor activation, with EC50 values of 7 μM and 4 μM for LXRα and LXRβ, respectively . This represents an approximately 1.75-fold reduction in potency for LXRα and a 1.33-fold reduction for LXRβ when using the unnatural enantiomer .

Nuclear Receptor Pharmacology LXR Signaling Cholesterol Homeostasis

Brain-Specific Origin: Differentiation from 27-Hydroxycholesterol as a CNS-Derived Biomarker

24(S)-Hydroxycholesterol possesses a unique brain-specific origin that distinguishes it from other side-chain oxysterols in diagnostic and biomarker applications. Almost all 24(S)-OHC in human plasma originates from the brain, as it is produced by the neuron-specific enzyme CYP46A1 and effluxes across the blood-brain barrier [1]. In contrast, 27-hydroxycholesterol (27-OHC) is produced primarily in extra-cerebral tissues by CYP27A1 and moves in the opposite direction, entering the brain from the circulation with an estimated daily influx of approximately 5 mg [1]. The daily efflux of 24(S)-OHC from the brain is limited to approximately 6–7 mg [2]. Less than 1% of total brain excretion of 24(S)-OHC occurs via cerebrospinal fluid (CSF), whereas almost all 27-OHC excretion depends on blood-CSF barrier function [3].

Biomarker Validation Neurodegenerative Disease Cholesterol Metabolism

CSF 24(S)-Hydroxycholesterol Correlation with Tau Pathology in Parkinsonism

Cerebrospinal fluid (CSF) levels of 24(S)-Hydroxycholesterol show significant positive correlations with both total Tau and phosphorylated Tau (P-Thr181-Tau) in patients with Parkinson's disease (PD) and corticobasal syndrome (CBS). In a comparative analysis of CSF samples from parkinsonian patients, significant correlations were found between 24(S)-OHC and Tau (p < 0.05) as well as between 24(S)-OHC and P-Thr181-Tau (p < 0.05), whereas no similar correlations were observed between 24(S)-OHC and amyloid-β 42 (Aβ42) in the same patient cohorts [1]. This association profile distinguishes 24(S)-OHC from other neurodegenerative biomarkers and suggests its utility in tau-focused mechanistic studies. The diagnostic power of CSF 24(S)-OHC appears similar to or lower than established biomarkers (T-tau, P-tau, Aβ42) in Alzheimer's disease diagnosis, indicating it functions best as a complementary rather than replacement marker [2].

Parkinson's Disease Tau Protein CSF Biomarkers

Validated Application Scenarios for 24(S)-Hydroxycholesterol in Biomedical and Neuroscience Research


Quantification of Brain Cholesterol Turnover Using Plasma 24(S)-OHC as a Non-Invasive Biomarker

Plasma 24(S)-Hydroxycholesterol serves as the only validated circulating biomarker that directly reflects brain cholesterol turnover and neuronal metabolic activity. Because the blood-brain barrier prevents cholesterol efflux, the CYP46A1-mediated conversion of cholesterol to 24(S)-OHC is the primary elimination pathway for brain cholesterol, with an efflux rate of approximately 6–7 mg/day in humans [1]. Almost all plasma 24(S)-OHC originates from the brain, making it a specific window into CNS cholesterol homeostasis that cannot be replicated using 27-OHC or other peripherally-derived oxysterols [2]. Validated LC-MS/MS methods with linear ranges from 20–300 nM (plasma) and limits of quantification at 20 nM enable reproducible measurement in clinical research settings [3]. Applications include monitoring disease progression in Alzheimer's disease, multiple sclerosis, Huntington's disease, and Niemann-Pick type C1, where plasma 24(S)-OHC levels correlate with brain atrophy and neuronal loss [2].

LXR-Mediated Gene Expression Studies in Cholesterol Homeostasis and Neuroinflammation

24(S)-Hydroxycholesterol is an endogenous agonist for both liver X receptor alpha (LXRα, EC50 = 4 μM) and beta (LXRβ, EC50 = 3 μM), with measurably higher potency than its synthetic 24(R) enantiomer (LXRα EC50 = 7 μM; LXRβ EC50 = 4 μM) [1]. This compound is appropriate for studying LXR-dependent transcriptional regulation of genes including ABCA1, ABCG1, ApoE, and SREBP-1c in neuronal and glial cell models. Unlike synthetic LXR agonists (e.g., T0901317, GW3965), 24(S)-OHC activates LXR at physiologically relevant concentrations present in brain tissue and CSF, enabling more translationally relevant mechanistic studies of cholesterol efflux, lipid metabolism, and neuroinflammatory signaling pathways. The S-enantiomer should be used for all LXR activation studies to ensure receptor activation at endogenous concentration ranges [1].

Electrophysiological Investigation of NMDA Receptor and Slo1 BK Channel Modulation

24(S)-Hydroxycholesterol functions as a potent, direct, and selective positive allosteric modulator (PAM) of NMDA receptors at a binding site distinct from other known modulators [1]. For electrophysiology studies examining synaptic plasticity, excitotoxicity, or NMDA receptor hypofunction (relevant to schizophrenia, Huntington's disease, and stroke), 24(S)-OHC offers a mechanistically distinct tool compound. Additionally, 24(S)-OHC modulates Slo1 BK potassium channels in a stereospecific manner, with the natural S-enantiomer exhibiting different voltage-dependent modulation of activation kinetics compared to the 24(R) enantiomer [2]. Investigators must use the S-enantiomer for studies examining physiological oxysterol-ion channel interactions, as substitution with the R-enantiomer yields quantitatively different electrophysiological outcomes that do not recapitulate endogenous signaling [2].

Method Development and Validation for Oxysterol Quantification in Biological Matrices

24(S)-Hydroxycholesterol is a critical analytical reference standard for developing and validating LC-MS/MS methods targeting oxysterol quantification in plasma, CSF, and tissue homogenates. Due to its low endogenous concentrations and structural similarity to other oxysterols (e.g., 25-OHC, 27-OHC), accurate quantification requires chromatographic separation with resolution (Rs) > 1.25 between 24(S)-OHC and 25-OHC, as demonstrated in validated clinical assays [1]. The compound's significant nonspecific binding to laboratory plastics in CSF samples necessitates the addition of 2.5% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) during sample preparation to achieve accurate recovery [2]. ELISA kits with sensitivity of 0.78 ng/mL and linear range of 0.39–100 ng/mL provide alternative quantification approaches for laboratories without LC-MS/MS infrastructure [3]. High-purity (>98%) reference material is essential for method calibration and quality control in clinical and fundamental research projects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24(S)-Hydroxycholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.